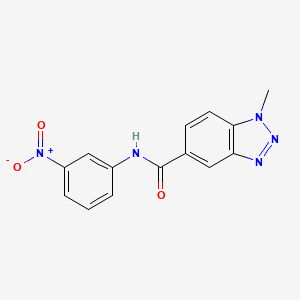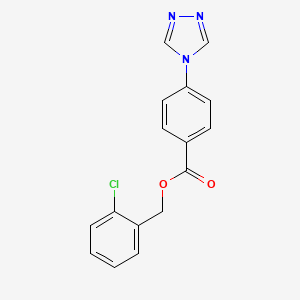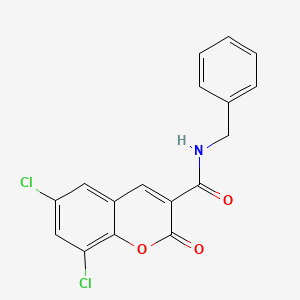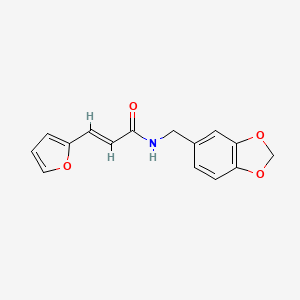![molecular formula C23H15N3 B5797644 1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
1,3-di-3-pyridinylbenzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-di-3-pyridinylbenzo[f]quinoline, also known as DPBQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. DPBQ belongs to the class of quinoline derivatives and has a unique structure that makes it an interesting molecule to investigate.
Mécanisme D'action
The mechanism of action of 1,3-di-3-pyridinylbenzo[f]quinoline is not fully understood, but it is thought to involve the inhibition of protein kinase activity. This compound has been shown to bind to the ATP-binding site of kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of kinase activity can lead to the suppression of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to inhibit the activity of protein kinases, which can lead to the suppression of cellular signaling pathways. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-di-3-pyridinylbenzo[f]quinoline in lab experiments is its unique structure, which makes it an interesting molecule to investigate. This compound has also been shown to have anti-tumor activity, which makes it a potential candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1,3-di-3-pyridinylbenzo[f]quinoline. One area of interest is in the development of this compound-based fluorescent probes for imaging cellular processes. Another area of research is in the investigation of this compound's anti-tumor activity and its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Overall, this compound is a promising molecule for scientific research, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 1,3-di-3-pyridinylbenzo[f]quinoline involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with pyridine in the presence of a base. The reaction leads to the formation of this compound, which can be purified by column chromatography. The yield of this compound is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1,3-di-3-pyridinylbenzo[f]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology, where this compound has been shown to have anti-tumor activity. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular processes. In addition, this compound has been investigated for its ability to inhibit protein kinase activity, which is important in many cellular signaling pathways.
Propriétés
IUPAC Name |
1,3-dipyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-8-19-16(5-1)9-10-21-23(19)20(17-6-3-11-24-14-17)13-22(26-21)18-7-4-12-25-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBUQBAOJXGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)



![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)